

Introduction: The Strategic Importance of 2,6-Difluoro-4-iodopyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Difluoro-4-iodopyridine

Cat. No.: B3025417

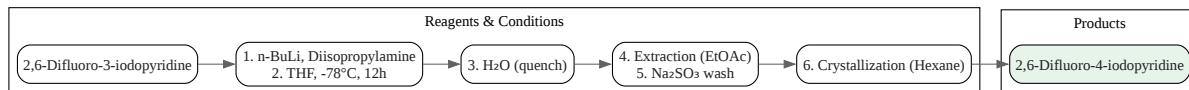
[Get Quote](#)

2,6-Difluoro-4-iodopyridine is a strategically-functionalized heterocyclic aromatic compound that has emerged as a highly valuable building block in modern organic synthesis.^[1] Its utility is primarily anchored in the differential reactivity of its halogen substituents: a highly reactive iodine atom at the C4 position and two significantly less reactive fluorine atoms at the C2 and C6 positions.^{[2][3]} This unique electronic and steric arrangement allows for selective, sequential functionalization, making it an invaluable scaffold for the construction of complex 2,4,6-trisubstituted pyridines. These motifs are prevalent in a multitude of biologically active molecules and approved pharmaceuticals, particularly in the domain of oncology and kinase inhibitor development.^{[2][3]}

This guide provides an in-depth exploration of the synthesis, chemical properties, and core applications of **2,6-Difluoro-4-iodopyridine**, offering field-proven insights and detailed experimental frameworks for researchers, chemists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis and analysis. The key characteristics of **2,6-Difluoro-4-iodopyridine** are summarized below.


Property	Value	Source
CAS Number	685517-71-9	[4] [5]
Molecular Formula	C ₅ H ₂ F ₂ IN	[4] [5]
Molecular Weight	240.98 g/mol	[4] [6]
Appearance	Off-white to light yellow solid	[5]
Melting Point	78-82 °C	[4] [5]
Boiling Point	222.0±35.0 °C (Predicted)	[5]
¹ H NMR (400 MHz, CDCl ₃)	δ 7.22 (s, 2H)	[4] [5]
¹³ C NMR (100 MHz, CDCl ₃)	δ 161.1 (dd, J=250, 16 Hz), 115.6 (dd, J=24, 10 Hz), 110.3	[4] [5]
¹⁹ F NMR (376 MHz, CDCl ₃)	δ -68.1	[4] [5]
Mass Spectrum (GC-MS)	m/z 241 [M ⁺]	[4] [5]

Synthesis and Purification: A Validated Protocol

The synthesis of **2,6-Difluoro-4-iodopyridine** is reliably achieved through a directed ortho-metallation and rearrangement pathway. The following protocol, adapted from established literature, provides a robust method for its preparation.[\[4\]](#)[\[5\]](#)

Causality Behind Experimental Design

The choice of n-butyllithium to generate lithium diisopropylamide (LDA) *in situ* at -78 °C is critical. LDA is a strong, non-nucleophilic base, which is essential for the regioselective deprotonation of the starting material, 2,6-difluoro-3-iodopyridine. The extremely low temperature is necessary to control the highly exothermic deprotonation, prevent side reactions, and maintain the stability of the organolithium intermediate. The subsequent 12-hour hold allows for the thermodynamic rearrangement to the more stable 4-iodo isomer. The quench with water protonates the intermediate, and the sodium thiosulfate wash removes any residual iodine.

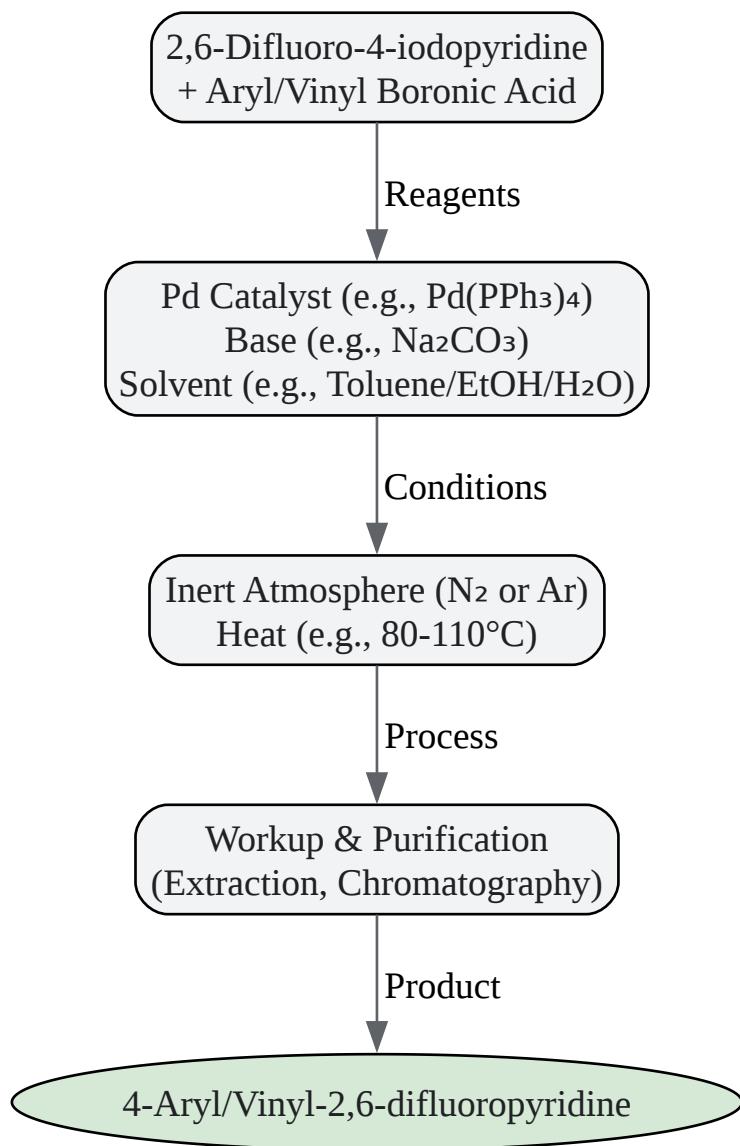
[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2,6-Difluoro-4-iodopyridine**.

Step-by-Step Synthesis Protocol

- Preparation of LDA: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 2 mL) and diisopropylamine (1.30 mL, 4.15 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.
- Formation of LDA: Slowly add n-butyllithium (1.66 mL, 4.15 mmol, 2.5 M in hexane) dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 25 minutes.
- Addition of Starting Material: In a separate flask, dissolve 2,6-difluoro-3-iodopyridine (1.00 g, 4.15 mmol) in anhydrous THF (5 mL). Transfer this solution dropwise via cannula to the LDA solution at -78 °C.
- Reaction: Stir the reaction mixture at -78 °C for 12 hours.
- Quenching: Quench the reaction by adding a solution of water (0.2 mL, 11 mmol) in THF (2 mL). Allow the mixture to slowly warm to room temperature over 1 hour.
- Workup: Wash the mixture with a 10% aqueous Na₂SO₃ solution (5 mL) to remove unreacted iodine.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

- Purification: The crude product is purified by crystallization from hexane to yield **2,6-difluoro-4-iodopyridine** as colorless crystals (Typical yield: ~740 mg, 74%).[\[4\]](#)[\[5\]](#)


Core Reactivity: The Power of Selective Cross-Coupling

The synthetic prowess of **2,6-Difluoro-4-iodopyridine** lies in the pronounced reactivity difference between the C-I and C-F bonds. The C(sp²)-I bond at the 4-position is significantly weaker and more susceptible to oxidative addition by palladium(0) catalysts than the strong C(sp²)-F bonds at the 2- and 6-positions.[\[2\]](#)[\[3\]](#) This predictable regioselectivity is the cornerstone of its utility, enabling it to serve as a versatile linchpin in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

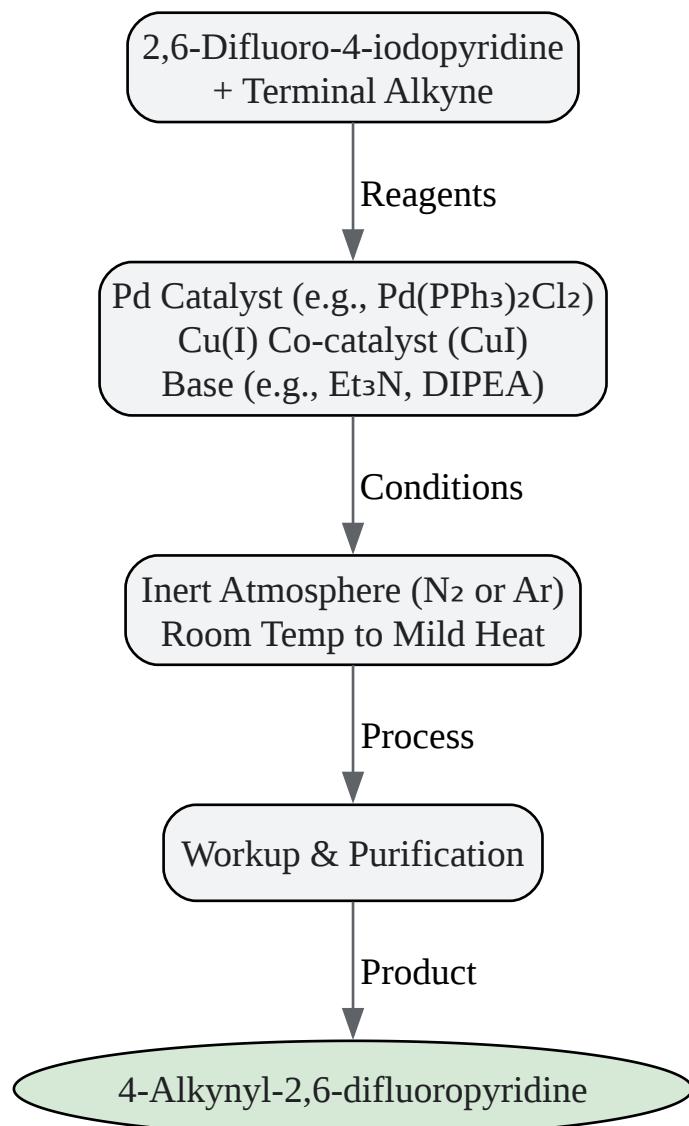
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl structures common in pharmaceuticals.[\[7\]](#)[\[8\]](#) With **2,6-Difluoro-4-iodopyridine**, this reaction proceeds selectively at the 4-position, leaving the fluorine atoms untouched for potential subsequent nucleophilic aromatic substitution reactions.

Mechanistic Insight: The reaction is initiated by the oxidative addition of the C-I bond to a Pd(0) catalyst. A base (e.g., Na₂CO₃, K₃PO₄) activates the organoboron species (boronic acid or ester), facilitating transmetalation onto the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[\[7\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Coupling:


- To a flask, add **2,6-Difluoro-4-iodopyridine** (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, 2.0-3.0 eq.).
- Purge the flask with an inert gas (N₂ or Ar).

- Add degassed solvents (e.g., a mixture of toluene, ethanol, and water).
- Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
- Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate.
- Purify the residue by column chromatography to yield the 4-substituted product.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

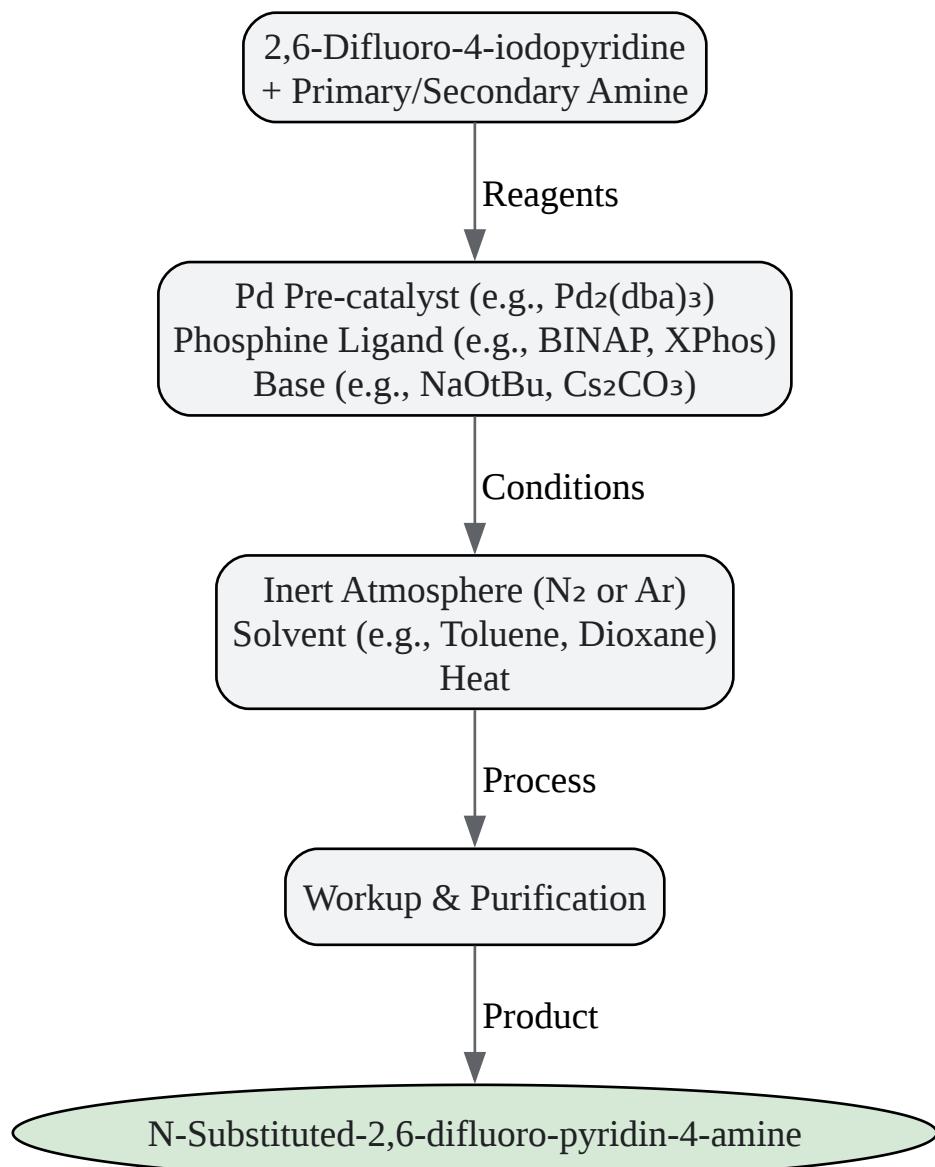
The Sonogashira coupling is the premier method for linking terminal alkynes to sp^2 carbons, providing access to arylalkynes and conjugated enynes.^{[10][11][12]} This reaction is crucial for creating rigid molecular scaffolds and for intermediates that can undergo further transformations like click chemistry or cyclizations.

Mechanistic Insight: The reaction uniquely employs a dual-catalyst system. The palladium catalyst activates the C-I bond via oxidative addition. Concurrently, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper acetylide intermediate. This intermediate undergoes transmetalation to the palladium center, followed by reductive elimination to yield the product.^{[10][13]}

[Click to download full resolution via product page](#)

Caption: General workflow for Sonogashira coupling.

General Protocol for Sonogashira Coupling:


- In a flask under an inert atmosphere, dissolve **2,6-Difluoro-4-iodopyridine** (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a suitable solvent (e.g., THF or DMF).
- Add an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.).
- Add the terminal alkyne (1.1-1.2 eq.) dropwise.

- Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
- Upon completion, filter the reaction mixture through celite to remove catalyst residues, and concentrate the filtrate.
- Purify the crude product via column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods.^{[14][15]} It enables the coupling of aryl halides with a vast range of primary and secondary amines. When applied to **2,6-Difluoro-4-iodopyridine**, it provides a direct route to 4-aminopyridine derivatives, which are key pharmacophores. A study on the related 2-fluoro-4-iodopyridine confirms that C-N coupling is exclusive to the 4-position.^[16]

Mechanistic Insight: Similar to other cross-coupling reactions, the cycle involves oxidative addition of the C-I bond to Pd(0). The amine then coordinates to the palladium complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) is crucial for deprotonating the coordinated amine, forming a palladium amide complex. Reductive elimination from this complex forges the C-N bond and regenerates the Pd(0) catalyst.^{[14][17]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 685517-71-9: Pyridine,2,6-difluoro-4-iodo- [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PYRIDINE, 2,6-DIFLUORO-4-IODO- synthesis - chemicalbook [chemicalbook.com]
- 5. PYRIDINE, 2,6-DIFLUORO-4-IODO- | 685517-71-9 [chemicalbook.com]
- 6. 2,6-Difluoro-4-iodopyridine | C5H2F2IN | CID 21747365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 2,6-Difluoro-4-iodopyridine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3025417#chemical-properties-of-2-6-difluoro-4-iodopyridine\]](https://www.benchchem.com/product/b3025417#chemical-properties-of-2-6-difluoro-4-iodopyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com